2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a propylsulfanyl group. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-1,3,4-thiadiazole with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The propylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the propylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-(Propylsulfanyl)-1,3,4-thiadiazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
2-Chloro-5-(propylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
Uniqueness
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both the bromine atom and the propylsulfanyl group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1340239-62-4 |
---|---|
Molecular Formula |
C5H7BrN2S2 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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